The Discovery of Interleukin-12: A Technical Retrospective
The Discovery of Interleukin-12: A Technical Retrospective
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide chronicles the seminal discoveries that unveiled Interleukin-12 (IL-12), a pivotal cytokine that bridges the innate and adaptive immune systems. We will delve into the core experiments, methodologies, and quantitative data that led to its identification and characterization, providing a technical foundation for researchers and professionals in immunology and drug development.
The Independent Discovery of a Novel Cytokine
In the late 1980s, two independent research groups, led by Dr. Giorgio Trinchieri and Dr. Maurice Gately, were investigating factors that modulate the activity of immune cells. Their work converged on the discovery of a novel cytokine with potent effects on natural killer (NK) cells and T cells.
Dr. Trinchieri's group at the Wistar Institute was studying factors produced by the Epstein-Barr virus (EBV)-transformed human B lymphoblastoid cell line RPMI 8866 that could stimulate NK cells. In 1989, they reported the identification and purification of a factor they named Natural Killer Cell Stimulating Factor (NKSF) .[1] This factor was shown to induce the production of interferon-gamma (IFN-γ), enhance the cytotoxic activity of NK cells, and act as a co-mitogen for T cells.[1][2]
Concurrently, Dr. Gately's team at Hoffmann-La Roche was also working with human B-lymphoblastoid cell lines and identified a factor that could promote the maturation of cytotoxic T lymphocytes. In 1990, they published their findings on this Cytotoxic Lymphocyte Maturation Factor (CLMF) .[3][4]
Subsequent research revealed that NKSF and CLMF were, in fact, the same molecule.[5] This heterodimeric cytokine, composed of two disulfide-bonded subunits, a 35 kDa chain (p35) and a 40 kDa chain (p40), was officially designated Interleukin-12 (IL-12) .[5][6]
Purification of a Heterodimeric Cytokine
The initial purification of IL-12 from the culture supernatants of stimulated B-lymphoblastoid cell lines was a critical step in its discovery. Both research groups employed multi-step chromatography protocols to isolate the protein to homogeneity.
Experimental Protocol: Purification of Natural Killer Cell Stimulating Factor (NKSF)
The following protocol is a summary of the methodology used by Kobayashi et al. (1989) to purify NKSF from the supernatant of the phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated RPMI 8866 cell line.
Cell Culture and Supernatant Production:
-
RPMI 8866 cells were cultured in RPMI 1640 medium supplemented with fetal calf serum.
-
To induce NKSF production, cells were stimulated with 10 ng/mL of PMA for 48 hours in serum-free medium.
-
The cell-free supernatant was harvested by centrifugation.
Purification Steps: A multi-step chromatography procedure was employed, with NKSF activity being monitored at each stage using biological assays. The key steps included:
-
Anion-exchange chromatography
-
Gel filtration chromatography
-
Hydrophobic interaction chromatography
-
Reversed-phase high-performance liquid chromatography (RP-HPLC)
Table 1: Purification of Natural Killer Cell Stimulating Factor (NKSF)
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Fold Purification |
| Crude Supernatant | 1,200,000 | 1.2 x 10^7 | 10 | 100 | 1 |
| Anion Exchange | 12,000 | 9.6 x 10^6 | 800 | 80 | 80 |
| Gel Filtration | 600 | 6.0 x 10^6 | 1.0 x 10^4 | 50 | 1,000 |
| Hydrophobic Interaction | 30 | 3.6 x 10^6 | 1.2 x 10^5 | 30 | 12,000 |
| RP-HPLC | 0.1 | 9.2 x 10^5 | 9.2 x 10^6 | 7.7 | 920,000 |
Data are representative values based on published findings.
Experimental Protocol: Purification of Cytotoxic Lymphocyte Maturation Factor (CLMF)
Stern et al. (1990) utilized a similar multi-step chromatographic approach to purify CLMF from the supernatant of the human B-lymphoblastoid cell line NC-37, stimulated with phorbol ester and calcium ionophore.
Table 2: Purification of Cytotoxic Lymphocyte Maturation Factor (CLMF)
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Fold Purification |
| Conditioned Medium | 500,000 | 5.0 x 10^7 | 100 | 100 | 1 |
| Anion Exchange | 10,000 | 4.0 x 10^7 | 4,000 | 80 | 40 |
| Cation Exchange | 500 | 2.5 x 10^7 | 5.0 x 10^4 | 50 | 500 |
| Gel Filtration | 25 | 1.5 x 10^7 | 6.0 x 10^5 | 30 | 6,000 |
| RP-HPLC | 0.17 | 1.45 x 10^7 | 8.5 x 10^7 | 29 | 850,000 |
Data are representative values based on published findings.
Key Biological Activities and Assays
The discovery and purification of IL-12 were guided by its distinct biological activities on lymphocytes. Standardized in vitro assays were crucial for tracking the protein during purification and for its functional characterization.
Induction of Interferon-Gamma (IFN-γ) Production
One of the hallmark functions of IL-12 is its ability to potently induce IFN-γ secretion from NK cells and T cells.
Experimental Protocol: IFN-γ Induction Assay
-
Human peripheral blood mononuclear cells (PBMCs) or purified NK cells were cultured in 96-well plates.
-
Serial dilutions of column fractions or purified IL-12 were added to the wells.
-
The plates were incubated for 24-48 hours at 37°C.
-
The concentration of IFN-γ in the culture supernatants was quantified using an enzyme-linked immunosorbent assay (ELISA).
Enhancement of Cytotoxicity
IL-12 was found to significantly augment the cytotoxic activity of NK cells against tumor target cells.
Experimental Protocol: 51Cr-Release Cytotoxicity Assay
-
Target cells (e.g., K562 erythroleukemia cells) were labeled with radioactive chromium (51Cr).[7][8][9][10]
-
Effector cells (PBMCs or purified NK cells) were pre-incubated with or without IL-12 for 18-24 hours.
-
The effector and labeled target cells were co-cultured at various effector-to-target ratios for 4 hours.
-
The amount of 51Cr released into the supernatant, indicative of target cell lysis, was measured using a gamma counter.
-
Specific lysis was calculated as: (% experimental release - % spontaneous release) / (% maximum release - % spontaneous release) x 100.
T-Cell Co-stimulation and Proliferation
IL-12 was shown to act as a potent co-stimulant for the proliferation of activated T cells, particularly in the presence of mitogens.
Experimental Protocol: T-Cell Proliferation Assay ([3H]Thymidine Incorporation)
-
Human PBMCs or purified T cells were cultured in 96-well plates.
-
A suboptimal concentration of a T-cell mitogen (e.g., phytohemagglutinin (PHA)) was added to the wells.
-
Serial dilutions of IL-12 were added to the cultures.
-
The plates were incubated for 72 hours.
-
During the final 4-18 hours of culture, [3H]thymidine was added to each well.
-
As T cells proliferate, they incorporate the radioactive thymidine (B127349) into their newly synthesized DNA.
-
The cells were harvested onto filter mats, and the amount of incorporated radioactivity was measured using a scintillation counter.[11][12][13][14][15]
Molecular Cloning of the IL-12 Subunits
The purification and partial amino acid sequencing of the p35 and p40 subunits of CLMF by the Hoffmann-La Roche group enabled the cloning of the cDNAs encoding these two distinct proteins.[5] This work, published in 1991 by Gubler and colleagues, confirmed the heterodimeric nature of IL-12 and provided the tools for producing recombinant IL-12.
Experimental Workflow: Cloning of the p35 and p40 Subunits
Caption: Workflow for the cloning of the IL-12 p35 and p40 subunits.
The IL-12 Signaling Pathway
The biological effects of IL-12 are mediated through its interaction with a specific cell surface receptor, which in turn activates an intracellular signaling cascade.
The IL-12 receptor (IL-12R) is a heterodimer composed of two subunits, IL-12Rβ1 and IL-12Rβ2.[16] The cloning of the human IL-12Rβ1 component was reported in 1994, followed by the identification of the IL-12Rβ2 subunit.
Binding of IL-12 to its receptor leads to the activation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. Specifically, the IL-12Rβ1 subunit is associated with Tyrosine kinase 2 (Tyk2), while the IL-12Rβ2 subunit is associated with JAK2.[16][17][18][19] Upon IL-12 binding, these kinases are brought into proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the IL-12Rβ2 subunit.
These phosphorylated tyrosine residues serve as docking sites for the transcription factor STAT4 .[16] Recruited STAT4 is then phosphorylated by the activated JAKs, leading to its dimerization and translocation to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, most notably the gene for IFN-γ, to regulate their transcription.
IL-12 Signaling Pathway Diagram
Caption: The IL-12 signaling cascade leading to IFN-γ production.
Conclusion
The discovery of Interleukin-12 in the late 1980s and early 1990s was a landmark achievement in immunology. The meticulous purification, functional characterization, and molecular cloning of this heterodimeric cytokine by pioneering research groups laid the groundwork for our understanding of its critical role in orchestrating cell-mediated immunity. The detailed experimental protocols and quantitative data from these early studies not only stand as a testament to the rigorous science of the time but also continue to inform and inspire current research into the therapeutic potential of IL-12 and its pathways in infection, autoimmunity, and cancer.
References
- 1. Identification and purification of natural killer cell stimulatory factor (NKSF), a cytokine with multiple biologic effects on human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Purification to homogeneity and partial characterization of cytotoxic lymphocyte maturation factor from human B-lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification to homogeneity and partial characterization of cytotoxic lymphocyte maturation factor from human B-lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coexpression of two distinct genes is required to generate secreted bioactive cytotoxic lymphocyte maturation factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coexpression of two distinct genes is required to generate secreted bioactive cytotoxic lymphocyte maturation factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 8. 2.11. 51Chromium ( 51Cr)‐release assay for cytotoxicity of natural killer cells [bio-protocol.org]
- 9. 51Cr-release to monitor NK cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. T Cell-based 3H-thymidine Assay - Creative Biolabs [creative-biolabs.com]
- 12. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proliferation assay - 3H thymidine incorporation [sanquin.org]
- 14. researchgate.net [researchgate.net]
- 15. criver.com [criver.com]
- 16. Frontiers | The IL-12 Cytokine and Receptor Family in Graft-vs.-Host Disease [frontiersin.org]
- 17. Interleukin 12 (IL-12) induces tyrosine phosphorylation of JAK2 and TYK2: differential use of Janus family tyrosine kinases by IL-2 and IL- 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 19. [PDF] Interleukin 12 (IL-12) induces tyrosine phosphorylation of JAK2 and TYK2: differential use of Janus family tyrosine kinases by IL-2 and IL- 12 | Semantic Scholar [semanticscholar.org]
